1,3-Dimethyl-1H-indene-1-carbonitrile
Description
Properties
CAS No. |
62291-83-2 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,3-dimethylindene-1-carbonitrile |
InChI |
InChI=1S/C12H11N/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-7H,1-2H3 |
InChI Key |
HQWJNUXDJAPWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Indene Core Formation
The construction of the indene backbone serves as the foundational step in synthesizing 1,3-dimethyl-1H-indene-1-carbonitrile. Cyclization reactions leveraging aromatic precursors have been widely documented. For instance, Jones and Renyard demonstrated that heating ethanamine derivatives with benzene in the presence of tri-n-butyltin hydride facilitates indene ring formation through a radical-mediated pathway. Adapting this approach, 2-cyanobenzyl bromide can undergo tandem alkylation and cyclization when reacted with malonate esters under basic conditions, yielding intermediates such as 2-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl)benzonitrile.
A critical advancement involves the use of ninhydrin as a cyclization agent. When combined with dimethylnaphthalene-diamine derivatives, ninhydrin promotes spirocyclic indene formation via a Friedel-Crafts-type mechanism, as evidenced by Maslak et al.. This method achieves high regiocontrol, though subsequent steps are required to install the nitrile functionality.
Friedel-Crafts Acylation and Functionalization
Friedel-Crafts acylation has emerged as a cornerstone for introducing carbonyl groups into aromatic systems, which can later be converted to nitriles. Patent CN111704559A details a protocol where 2-cyanobenzyl bromide reacts with cyclo(isopropylidene) malonate under basic conditions, followed by hydrolysis and decarboxylation to yield a ketone intermediate. Subsequent Friedel-Crafts acylation closes the indene ring, producing 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile.
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Alkylation | K₂CO₃, DMF, rt | 85 | |
| 2 | Hydrolysis | HCl, reflux | 78 | |
| 3 | Decarboxylation | Toluene, 165°C | 92 | |
| 4 | Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C | 67 |
The ketone group at position 1 is then transformed into a nitrile via Schmidt reaction or cyanation with copper(I) cyanide. However, these steps often require harsh conditions, limiting their applicability to acid-sensitive substrates.
Direct Methylation and Cyanation of Indene Precursors
Selective methylation at positions 1 and 3 is achieved using iodomethane under basic conditions. For example, treatment of 1H-indene-1,3-dione with excess MeI and K₂CO₃ in acetonitrile affords 1,3-dimethylindene-1,3-dione in 96% yield. Subsequent conversion of the dione to a nitrile involves:
- Cyanohydrin Formation : Reaction with HCN generates a cyanohydrin intermediate.
- Dehydration : Acid-catalyzed removal of water yields the target nitrile.
Comparative Analysis of Synthetic Routes
A systematic evaluation of the four primary methods reveals trade-offs between yield, scalability, and practicality:
Chemical Reactions Analysis
1,3-Dimethyl-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Dimethyl-1H-indene-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, derivatives of 1,3-Dimethyl-1H-indene-1-carbonitrile are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic applications. For instance, they may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, 1,3-Dimethyl-1H-indene-1-carbonitrile is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbonitrile depends on its specific application and the molecular targets involved. In general, the compound may interact with biological macromolecules such as proteins, enzymes, or nucleic acids, leading to modulation of their activity. The nitrile group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1,3-Dimethyl-1H-indene-1-carbonitrile with structurally related indene and indole carbonitriles, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
2.1 Structural and Electronic Differences
- Core Structure: Indene vs. Indole: Indene derivatives (e.g., 3-Vinyl-1H-indene-2-carbonitrile ) possess a non-aromatic cyclopentene ring fused to benzene, whereas indole analogs (e.g., 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ) feature a pyrrole ring fused to benzene. This difference impacts aromaticity and reactivity. Substituent Effects: Methyl groups in 1,3-Dimethyl-1H-indene-1-carbonitrile increase steric hindrance and electron-donating effects compared to ketone-containing analogs like 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile .
2.3 Physicochemical Properties
- Polarity : The nitrile group enhances polarity, improving solubility in polar solvents. Methyl groups in 1,3-Dimethyl-1H-indene-1-carbonitrile may reduce crystallinity compared to ketone-containing analogs like 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile .
- Thermal Stability : Indene derivatives with electron-withdrawing groups (e.g., -CN, ketones) exhibit higher thermal stability, as seen in 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile .
Key Research Insights
- Reactivity : The position of the nitrile group significantly affects reactivity. For example, 1H-indole-3-carbonitriles undergo electrophilic substitution at the 5-position , whereas indene analogs react at the vinyl or ketone sites .
- Biological Activity : Indole carbonitriles (e.g., 7-Chloro-1H-indole-3-carbonitrile ) demonstrate kinase inhibition, whereas indene derivatives are less explored in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
